Dioctadecyl ether
Overview
Description
Dioctadecyl ether (DOD) is a synthetic, non-ionic surfactant that finds widespread applications in laboratory, industrial, and consumer settings . It belongs to the alkyl ether family and has the molecular formula C36H74O . DOD serves as an emulsifying agent, dispersant, and stabilizer in various products . It is also used in the treatment of infectious diseases, such as skin infections, respiratory tract infections, and eye infections . DOD has been shown to have antimicrobial activity against gram-positive bacteria .
Molecular Structure Analysis
This compound has a molecular weight of 522.99 g/mol . The molecular structure is represented by the formula C36H74O . The structure consists of two octadecyl groups connected by an ether linkage .Physical and Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius . It has a boiling point of 131 °C . The compound is white to light yellow in color and appears as a powder or crystal .Scientific Research Applications
Thermodynamic Studies
Dioctadecyl ether has been studied for its thermodynamic properties at the hexane/water interface. Research by Matubayasi et al. (1979) observed phase transitions between expanded and condensed films influenced by temperature, pressure, and concentration. The study provided insights into entropy, volume, and energy changes associated with these transitions, offering valuable information for understanding the behavior of such compounds at interfaces (Matubayasi et al., 1979).
Self-Assembled Monolayers
Fukumura et al. (2005) investigated the structures of self-assembled monolayers of this compound on graphite at the liquid-solid interface using scanning tunneling microscopy. This research highlighted the unique assembly patterns and tilt angles of this compound, contributing to our understanding of molecular self-assembly processes (Fukumura et al., 2005).
Dielectric Absorption Studies
Welsh (1967) conducted a study on the dielectric absorption of this compound in both single crystal and polycrystalline forms. This research, focusing on how absorption varies with temperature, provided valuable data for understanding the physical properties of this compound (Welsh, 1967).
Catalytic Bond Cleavage
A study by Guo et al. (2001) explored the catalytic C-O bond cleavage of ethers like this compound using metal halide/acid chloride systems. This research offers insights into chemical reactions and potential applications in synthetic chemistry (Guo et al., 2001).
Dehydration Studies
Song et al. (2016) studied the liquid-phase dehydration of 1-octadecanol, leading to this compound, on zeolite H-BEA. This work combines experimental and theoretical approaches to understand the interaction of the compound with zeolite Bronsted acid sites, providing insights into chemical processes relevant to biofuel production (Song et al., 2016).
Future Directions
While specific future directions for Dioctadecyl ether are not mentioned in the literature, the field of nucleic acids research, which often involves the use of various ethers, continues to drive the development of new synthesis methods and applications . This could potentially include this compound.
Mechanism of Action
Target of Action
Dioctadecyl ether, also known as n-octadecyl ether, primarily targets the surface tension of aqueous solutions . It forms a monolayer of molecules at the solution’s surface, which plays a crucial role in reducing surface tension and impeding droplet formation .
Mode of Action
The compound interacts with its targets by forming a monolayer of molecules at the solution’s surface . This interaction results in a decrease in the surface tension of the solution, thereby impeding the formation of droplets .
Result of Action
The primary molecular and cellular effect of this compound’s action is the reduction of surface tension in aqueous solutions . This can impede droplet formation, which may have various implications depending on the specific biological or chemical context .
Biochemical Analysis
Biochemical Properties
The role of Dioctadecyl ether in biochemical reactions is primarily related to its ability to decrease the surface tension of aqueous solutions . It achieves this by forming a monolayer of molecules at the solution’s surface, thereby reducing surface tension and impeding droplet formation
Cellular Effects
While the specific cellular effects of this compound are not extensively studied, it is known that similar non-ionic surfactants can influence cell function. For instance, they can affect cell signaling pathways and gene expression
Molecular Mechanism
The mechanism of action for this compound stems from its ability to decrease the surface tension of aqueous solutions . It forms a monolayer of molecules at the solution’s surface, which reduces surface tension and impedes droplet formation
Properties
IUPAC Name |
1-octadecoxyoctadecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H74O/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-36H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBXWUCXDUUJDRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOCCCCCCCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H74O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10864175 | |
Record name | 1-(Octadecyloxy)octadecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10864175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
523.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6297-03-6 | |
Record name | Octadecyl ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6297-03-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Distearyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006297036 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Octadecyl ether | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17520 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(Octadecyloxy)octadecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10864175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dioctadecyl ether | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.971 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DISTEARYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SC6T3MJF8Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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